N-(3,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(3,5-Dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl group attached to the acetamide nitrogen and a pyridin-2-ylsulfanyl moiety at the α-carbon. Its molecular formula is C₁₃H₁₀Cl₂N₂OS, with a molar mass of 325.20 g/mol. The compound’s structure combines electron-withdrawing chlorine substituents (enhancing stability and lipophilicity) with the pyridine ring, which may facilitate hydrogen bonding or π-π interactions in biological systems.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c14-9-5-10(15)7-11(6-9)17-12(18)8-19-13-3-1-2-4-16-13/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGORMHUUZSWCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3,5-dichloroaniline, which is then reacted with 2-chloropyridine-2-thiol in the presence of a base such as sodium hydride to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide and related compounds:
Key Structural and Functional Insights
Substituent Effects :
- Halogenation : The dichlorophenyl group in the target compound contrasts with brominated (e.g., 19h) or iodinated (e.g., 19i) analogs in . Bromine’s larger atomic radius may enhance lipophilicity and membrane permeability, while chlorine offers a balance of electronic effects and metabolic stability .
- Heterocyclic Moieties : Replacing the pyridinylsulfanyl group with a coumarin-thiazole system (as in ’s compound) introduces π-stacking capabilities, correlating with its α-glucosidase inhibitory activity . Triazole-containing analogs () may exhibit improved metabolic resistance due to their rigid heterocyclic cores .
Biological Activity: Enzyme Inhibition: The coumarin-thiazole derivative () demonstrated potent α-glucosidase inhibition (IC₅₀: 18 µM), suggesting that bulkier aromatic systems enhance target binding compared to the simpler pyridinylsulfanyl group in the target compound . Radiotherapy Sensitization: Phenoxyaromatic analogs () with bromine/iodine substituents showed efficacy as sensitizers, likely due to halogen-induced DNA damage potentiation.
The triazole-based analog in has a higher molar mass (524.80 g/mol) due to its chlorophenoxy and furan groups, which may reduce solubility compared to the target compound .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bioactivity is highly dependent on the heterocyclic system. For example, the coumarin-thiazole hybrid () outperforms simpler acetamides in enzyme inhibition, while sulfonamide derivatives () may target different pathways due to their distinct electronic profiles .
- Halogen Impact: Bromine and iodine in phenoxyaromatic analogs () enhance radiotherapy sensitization, but chlorine’s smaller size in the target compound could optimize tissue penetration .
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